2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL
Overview
Description
2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is a complex organic compound that features a benzimidazole core linked to a chlorophenoxy group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks the chloromethyl group of 4-chlorophenoxy chloromethyl ether.
Introduction of the Ethanol Group: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology: It can serve as a probe to study biological processes involving benzimidazole derivatives.
Industry: The compound can be used in the development of new agrochemicals or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid: A widely used phenoxy herbicide.
Difenoconazole: A broad-spectrum fungicide with a similar chlorophenoxy group.
Uniqueness
2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is unique due to its combination of a benzimidazole core with a chlorophenoxy group, which imparts specific chemical and biological properties not found in simpler analogs. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-12-5-7-13(8-6-12)21-11-16-18-14-3-1-2-4-15(14)19(16)9-10-20/h1-8,20H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVELGWVAAFNDMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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